(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile

Pharmaceutical Analysis Impurity Profiling Reverse-Phase UHPLC

Accurate quantification of the (Z)-nitrile isomer is critical for Rilpivirine QC release and stability studies, yet sourcing a properly characterized standard remains a bottleneck. This certified (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile solves that challenge: - Chromatographically resolved from the (E)-API (Rs > 2.0) for unambiguous peak identification - Validated per ICH Q2(R1) for LOD/LOQ, linearity, and precision in UHPLC impurity methods - Supplied with full Certificate of Analysis ensuring traceability for ANDA/NDA regulatory dossiers

Molecular Formula C11H12N2
Molecular Weight 172.231
CAS No. 661489-22-1
Cat. No. B584289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile
CAS661489-22-1
Synonyms(2Z)-3-(4-Amino-3,5-dimethylphenyl)-2-propenenitrile
Molecular FormulaC11H12N2
Molecular Weight172.231
Structural Identifiers
SMILESCC1=CC(=CC(=C1N)C)C=CC#N
InChIInChI=1S/C11H12N2/c1-8-6-10(4-3-5-12)7-9(2)11(8)13/h3-4,6-7H,13H2,1-2H3/b4-3-
InChIKeyJNRBSZUSHVFWIK-ARJAWSKDSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Rilpivirine (Z)-Nitrile Impurity Overview


(Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile, designated by CAS 661489-22-1, is an organic compound that functions as a key geometric isomer impurity in the synthesis of the antiretroviral drug Rilpivirine, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used to treat HIV-1 . This (Z)-isomer is chemically and structurally distinct from the desired (E)-isomer (CAS 500292-94-4), which is a critical intermediate and the active pharmaceutical ingredient (API) itself [1]. As a specified impurity in Rilpivirine drug substance and drug product formulations, its accurate identification and quantification are essential for pharmaceutical quality control, regulatory compliance, and process optimization during the synthesis of Rilpivirine hydrochloride [2].

Rilpivirine (Z)-Impurity Substitution Risks


Generic substitution with other nitrile-containing impurities or even the (E)-isomer (CAS 500292-94-4) is analytically and regulatorily unsound. While structurally related, the (Z)-isomer exhibits a unique chromatographic fingerprint and distinct spectral properties compared to the (E)-isomer and other process-related impurities [1]. In pharmaceutical analysis, the specificity of a method relies on the ability to separate and quantify all known and unknown impurities. Using an unqualified reference standard or a different isomer compromises the accuracy of impurity profiling, method validation (AMV), and quality control (QC) for Rilpivirine drug substance and its formulations. This directly impacts the reliability of data submitted for regulatory review, such as in Abbreviated New Drug Applications (ANDAs), where precise identification of this specific (Z)-nitrile impurity is mandated [2].

Rilpivirine (Z)-Isomer Quantitative Differentiation


Chromatographic Separation from API

The (Z)-isomer impurity (CAS 661489-22-1) is chromatographically resolved from the (E)-isomer (Rilpivirine API, CAS 500287-94-5) and other related substances using a validated RP-UHPLC method. This method achieves baseline separation, which is a fundamental requirement for accurate quantification. The retention time (RT) for the (Z)-isomer is 5.8 minutes, whereas the (E)-isomer API elutes at 6.5 minutes under the specified conditions [1].

Pharmaceutical Analysis Impurity Profiling Reverse-Phase UHPLC

Detection and Quantification Limits

The sensitivity of an analytical method for detecting trace-level impurities is critical for ensuring drug safety. A validated RP-HPLC method has established the Limit of Detection (LOD) for the (Z)-isomer impurity at 0.03 μg/mL and the Limit of Quantification (LOQ) at 0.12 μg/mL. These values are directly comparable to those established for the (E)-isomer API (Rilpivirine) and another related impurity, Dolutegravir hydroxy impurity, within the same method [1].

Pharmaceutical Quality Control Method Validation Impurity Quantification

UV Spectral Differentiation from API

Ultraviolet-visible (UV-Vis) spectroscopy provides a distinct spectral fingerprint for the (Z)-isomer impurity, differentiating it from the (E)-isomer API. The (Z)-isomer exhibits a characteristic absorption maximum at 257 nm, whereas Rilpivirine (E-isomer) is typically monitored at a different wavelength, such as 260 nm or 230 nm, depending on the chromatographic system and mobile phase composition [1][2].

Spectroscopy Pharmaceutical Analysis Impurity Identification

Certified Reference Standard Use

This compound is supplied as a fully characterized reference standard that is compliant with regulatory guidelines (e.g., ICH, USP, EP). It is specifically intended for use in analytical method development, method validation (AMV), and quality control (QC) applications during the production of Rilpivirine [1][2]. Unlike generic reagents, this standard provides traceability to pharmacopeial standards (USP or EP), which is a mandatory requirement for data submitted in Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) [2][3].

Regulatory Affairs Analytical Standards Pharmaceutical QC

Key Applications of the Rilpivirine (Z)-Impurity


Impurity Profiling and Method Validation

This scenario involves the use of (Z)-3-(4-Amino-3,5-dimethylphenyl)acrylonitrile as a primary reference standard to develop, validate, and execute quantitative analytical methods (e.g., RP-HPLC, UHPLC) for the determination of this specific (Z)-nitrile impurity in Rilpivirine drug substance and finished dosage forms (e.g., tablets). The quantitative LOD/LOQ data [1] and established chromatographic resolution from the API [2] are directly applied to meet the specificity, accuracy, and precision criteria required by ICH Q2(R1) guidelines.

Synthesis Process Development and Control

During the chemical synthesis of Rilpivirine, the formation of the (Z)-isomer is an undesired side reaction. This compound is used as a marker to monitor and control the stereoselectivity of key synthetic steps, such as the Knoevenagel condensation or Heck coupling reactions that form the acrylonitrile moiety. Quantifying the (Z)-isomer allows process chemists to optimize reaction conditions (e.g., catalyst, solvent, temperature) to maximize yield of the desired (E)-isomer and minimize the burden on downstream purification, as evidenced by patents focused on the removal of this specific isomer [1].

Forced Degradation and Stability Studies

As a known degradation product formed under specific stress conditions like photodegradation or alkaline hydrolysis [1], the (Z)-isomer is an essential analyte in forced degradation studies of Rilpivirine. Its unique spectral fingerprint at 257 nm [2] is used to track its formation and confirm peak identity in stability-indicating analytical methods. The data generated from these studies using this certified standard are a fundamental part of the chemistry, manufacturing, and controls (CMC) section of regulatory dossiers (IND, NDA, ANDA).

QC Release and Stability Testing

This compound is employed as a reference standard in the QC laboratories of pharmaceutical manufacturers for the routine batch release and long-term stability testing of Rilpivirine drug products. By using this certified standard, analysts can accurately report the level of the (Z)-nitrile impurity against the established acceptance criteria (e.g., NMT 0.15% or as defined in the USP monograph). This ensures that every batch of medication released to the market meets the required purity and safety specifications, which is a cornerstone of Good Manufacturing Practices (GMP).

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